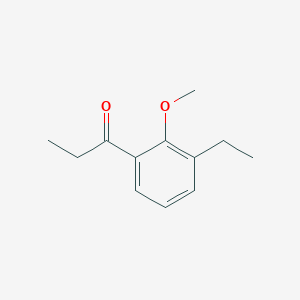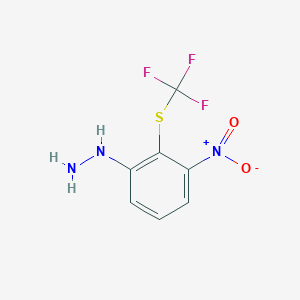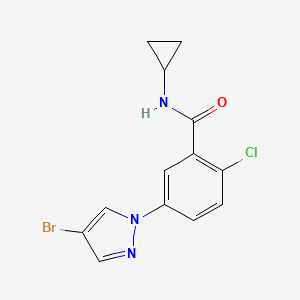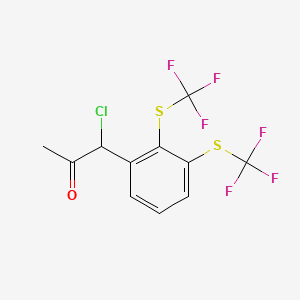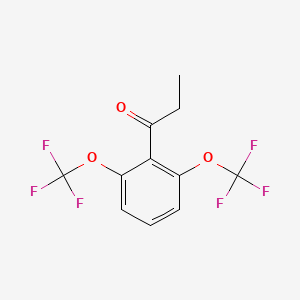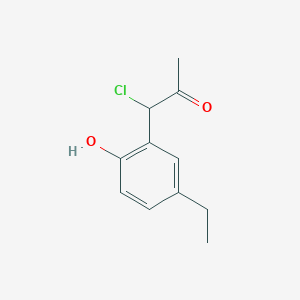
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, chloro, and trifluoromethylthio groups
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene typically involves multiple steps. One common synthetic route includes:
Starting Material: The process begins with a suitable benzene derivative.
Chlorination: The chloro group is introduced via a chlorination reaction, often using chlorine gas or thionyl chloride.
Trifluoromethylthiolation: The trifluoromethylthio group is added using reagents such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogen groups makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene exerts its effects depends on the context of its use. In chemical reactions, the bromopropyl group acts as a reactive site for nucleophilic attack, while the chloro and trifluoromethylthio groups influence the compound’s reactivity and stability. Molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition in biological studies or catalytic activity in chemical synthesis.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene can be compared with similar compounds like:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chloro group but shares the bromopropyl and trifluoromethyl substituents, making it less reactive in certain substitution reactions.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of reactivity and stability, making it versatile for various applications.
Propiedades
Fórmula molecular |
C10H9BrClF3S |
|---|---|
Peso molecular |
333.60 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1-chloro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrClF3S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |
Clave InChI |
QLIPOXOOMWMREO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CCCBr)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



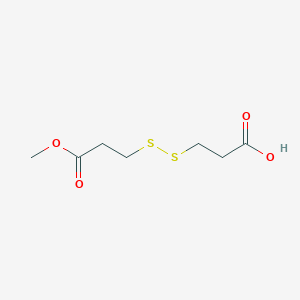
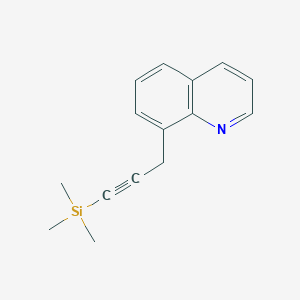


![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)
